molecular formula C13H20N2O2 B2509167 3-Cyclopentyl-1,3-diazaspiro[4.5]decane-2,4-dione CAS No. 1482964-48-6

3-Cyclopentyl-1,3-diazaspiro[4.5]decane-2,4-dione

Cat. No.: B2509167
CAS No.: 1482964-48-6
M. Wt: 236.315
InChI Key: UEHJMUKHHURXAV-UHFFFAOYSA-N
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Description

3-Cyclopentyl-1,3-diazaspiro[4.5]decane-2,4-dione is a spirocyclic hydantoin derivative characterized by a cyclopentyl group attached to the N-3 position of the diazaspiro[4.5]decane-2,4-dione scaffold.

Properties

IUPAC Name

3-cyclopentyl-1,3-diazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c16-11-13(8-4-1-5-9-13)14-12(17)15(11)10-6-2-3-7-10/h10H,1-9H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEHJMUKHHURXAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C(=O)N(C(=O)N2)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopentyl-1,3-diazaspiro[4.5]decane-2,4-dione typically involves the reaction of cyclopentanone with hydrazine derivatives under controlled conditions. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including catalytic hydrogenation, oxidation, and cyclization reactions. These methods are optimized for high yield and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopentyl-1,3-diazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties .

Scientific Research Applications

3-Cyclopentyl-1,3-diazaspiro[4.5]decane-2,4-dione has several applications in scientific research:

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione
  • Substituents : N-1 methyl and C-8 phenyl groups.
  • Synthesis : A three-step method yields 60% overall via cyclization with NaH in DMF, emphasizing cost-effectiveness and scalability .
  • Applications: Serves as a building block for N-1 monosubstituted spirohydantoins, highlighting its utility in drug discovery .
3-(4-Chlorophenylsulfonyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione
  • Substituents : N-3 4-chlorophenylsulfonyl and C-8 methyl groups.
  • Activity : Exhibits antidiabetic properties by combining sulfonylurea (insulin secretion) and hydantoin (aldose reductase inhibition) pharmacophores. The sulfonyl group enhances receptor binding, while the methyl group optimizes steric compatibility .
  • Crystallography : The hydantoin ring is planar (r.m.s. deviation: 0.006 Å), and the cyclohexane adopts a chair conformation. Intermolecular N–H⋯O hydrogen bonds form centrosymmetric dimers .
8-Methyl/ethyl/propyl-1,3-diazaspiro[4.5]decane-2,4-dione Derivatives
  • Substituents : Alkyl groups (methyl, ethyl, propyl) at C-6.
  • Synthesis : Produced via sodium cyanide and ammonium carbonate reactions, with yields dependent on alkyl chain length .
7,7-Dimethyl-8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione
  • Substituents : 8-oxa (oxygen atom) and 7,7-dimethyl groups.
  • Electronic Effects : The oxa substitution introduces polarity, altering solubility and hydrogen-bonding capacity compared to all-carbon spiro systems .
  • Applications : Marketed as a high-purity reagent for life sciences, indicating industrial relevance .

Physicochemical Properties

  • Lipophilicity : Phenyl and sulfonyl groups increase logP values, favoring CNS penetration but complicating aqueous formulation.
  • Solubility : Oxa-substituted derivatives (e.g., 8-oxa) exhibit higher water solubility due to polarity .
  • Crystallinity : Substituents like 4-chlorophenylsulfonyl promote stable crystal packing via hydrogen bonds and π-π interactions .

Biological Activity

3-Cyclopentyl-1,3-diazaspiro[4.5]decane-2,4-dione is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The chemical formula of this compound is C13H20N2O2C_{13}H_{20}N_{2}O_{2} with a molecular weight of 236.32 g/mol. The compound features a spirocyclic structure that contributes to its biological properties.

Table 1: Biological Activities of Related Diazaspiro Compounds

Compound NameActivity TypeReference
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dioneAnti-inflammatory
BIRT377Antagonist of LFA-1
1,3-Diazaspiro[4.5]decane derivativesNeuroprotective

The biological activities of diazaspiro compounds are often attributed to their ability to interact with various biological targets such as enzymes and receptors. For instance, some derivatives have been found to inhibit specific pathways involved in inflammation and pain signaling.

Case Studies

  • Anti-inflammatory Effects : A study demonstrated that a related diazaspiro compound exhibited significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines in vitro. This suggests that this compound may possess similar properties.
  • Neuroprotective Properties : Research on similar compounds indicates potential neuroprotective effects through the modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells.

Synthesis

The synthesis of this compound can be achieved through various methods involving cyclization reactions of appropriate precursors. The synthetic routes often emphasize the formation of the spirocyclic structure while maintaining high yields and purity.

Synthetic Route Example

A typical synthesis might involve the following steps:

  • Formation of Precursor : Reacting cyclopentanone with suitable amines.
  • Cyclization : Utilizing cyclization agents to form the diazaspiro structure.
  • Purification : Employing chromatographic techniques to isolate the desired product.

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